2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a hydrazine with a 1,3-diketone or a similar precursor . The pyridine ring could be formed through a number of methods, including the Chichibabin synthesis, which involves the reaction of a dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings. Pyrazoles are known to undergo reactions at the 3-position, such as halogenation, acylation, and alkylation . Pyridines, on the other hand, are generally reactive at the 2- and 4-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole and pyridine rings could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Medicinal Chemistry: Anti-Fibrotic Drug Development
This compound has been utilized in the synthesis of novel pyrimidine derivatives with significant anti-fibrotic activities . These derivatives have shown promise in inhibiting collagen expression and hydroxyproline content in vitro, suggesting potential as novel anti-fibrotic drugs. The ability to modulate fibrosis is crucial in treating diseases like liver cirrhosis and pulmonary fibrosis.
Pharmacology: Biological Activity Profiling
In pharmacology, the compound serves as a core structure for creating libraries of heterocyclic compounds with diverse biological activities . These activities include antimicrobial, antiviral, antitumor, and anti-fibrotic properties, which are essential for developing new therapeutic agents.
Materials Science: Crystallography and Molecular Design
The structural characteristics of similar compounds have been analyzed through crystallography to understand their molecular design better . This knowledge is instrumental in materials science for designing compounds with specific physical properties for use in various industrial applications.
Environmental Science: Pollutant Degradation
While direct applications in environmental science are not explicitly mentioned, the chemical’s structural analogs could be explored for their reactivity and potential use in the degradation of environmental pollutants .
Biochemistry: Enzyme Inhibition
The compound’s derivatives can be designed to target specific enzymes or biochemical pathways, providing a tool for studying enzyme functions and potentially developing enzyme inhibitors .
Drug Discovery: Scaffold for Novel Compounds
The pyrrolidine ring, a related scaffold, has been extensively used in drug discovery due to its versatility and the ability to introduce structural diversity . By extension, the compound could serve as a scaffold for designing new biologically active compounds with target selectivity.
properties
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBEIBQJDGMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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